

electrophilic substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name:	3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
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An In-depth Technical Guide to the Electrophilic Substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

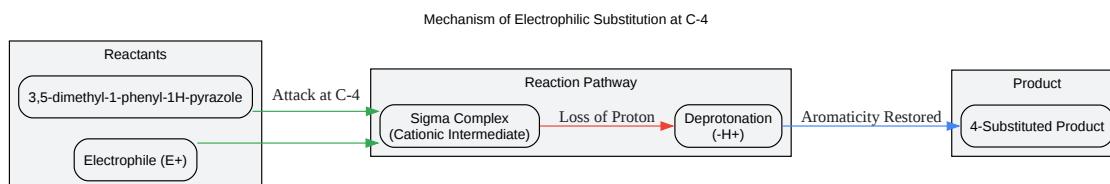
Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are integral to the development of pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and reactivity make them versatile scaffolds in organic synthesis. Among them, 3,5-dimethyl-1-phenyl-1H-pyrazole is a frequently studied substrate due to the combined influence of the phenyl and methyl groups on the pyrazole core. This technical guide provides a comprehensive overview of electrophilic substitution reactions on this molecule, focusing on regioselectivity, reaction mechanisms, and synthetic protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Principles: Regioselectivity of Substitution

Electrophilic substitution is a cornerstone of pyrazole chemistry. In the case of 3,5-dimethyl-1-phenyl-1H-pyrazole, the reaction occurs with high regioselectivity. The electronic nature of the pyrazole ring, which contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), dictates the position of electrophilic attack. The C-4 position is the most electron-rich and sterically accessible site, making it the overwhelming target for electrophiles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Attack at the C-4 position leads to a more stable cationic intermediate (sigma complex) compared to attack at the C-3 or C-5 positions. The positive charge in the C-4 adduct can be delocalized over the ring without placing a positive charge on the electron-withdrawing pyridine-like nitrogen atom, which would be a highly unstable arrangement.[3]

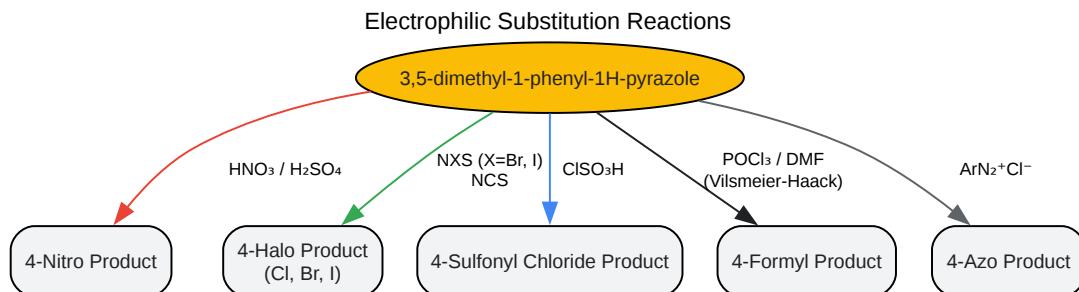


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Caption: General mechanism of electrophilic substitution on the pyrazole ring.

Key Electrophilic Substitution Reactions

A variety of electrophiles can be introduced at the C-4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole. The following sections detail the most common transformations.

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Caption: Overview of electrophilic substitutions on the substrate.

Halogenation

Halogenation at the C-4 position is readily achieved using N-halosuccinimides (NXS).

Halogen	Reagent(s)	Conditions	Product	Yield	Reference(s))
Bromine	N- Bromosuccini mide (NBS)	Ethanol, Reflux	4-Bromo-3,5- dimethyl-1- phenyl-1H- pyrazole	Exclusive Product	[4]
Iodine	N- Iodosuccinimi de (NIS)	Ethanol, Reflux	4-Iodo-3,5- dimethyl-1- phenyl-1H- pyrazole	Exclusive Product	[4]
Chlorine	N- Chlorosuccini mide (NCS)	Acetonitrile, 40°C	4-Chloro-3,5- dimethyl-1- phenyl-1H- pyrazole	Moderate	[4]

Note: The reaction with N-chlorosuccinimide has been reported to potentially yield a complex mixture of side-chain halogenated compounds under certain conditions.^[4]

Nitration

Nitration introduces a nitro group (-NO_2) onto the C-4 position, typically using a mixture of nitric acid and sulfuric acid. For N-phenyl substituted pyrazoles, nitration can also occur on the phenyl ring, especially under harsh conditions.^[5] However, for simple nitration of the pyrazole core, milder conditions are preferred. 3,5-dimethylpyrazole yields the 4-nitro derivative in 76% yield.^{[6][7]}

Sulfonation

Sulfonylation at the C-4 position can be achieved using fuming sulfuric acid or chlorosulfonic acid, leading to the corresponding sulfonic acid or sulfonyl chloride. The latter is a valuable intermediate for the synthesis of sulfonamides.

Reagent(s)	Conditions	Product	CAS Number	Reference(s)
Chlorosulfonic Acid (CISO ₃ H)	Controlled Temperature	3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride	59340-26-0	[8][9][10]

Friedel-Crafts Reactions

The electron-rich C-4 position is susceptible to Friedel-Crafts acylation and related reactions. The Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), is a prominent example.^[11]

Reaction	Reagent(s)	Conditions	Product	Yield	Reference(s)
Vilsmeier-Haack Formylation	POCl ₃ , DMF	Reflux, 1h	3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde	69%	[11]
Acylation	Acyl Halide, AlCl ₃	-	4-Acyl-3,5-dimethyl-1-phenyl-1H-pyrazole	-	[12]

Azo Coupling

The reaction with diazonium salts introduces an azo group (-N=N-Ar) at the C-4 position, forming highly colored azo dyes. This reaction proceeds under mild, typically basic, conditions.

[2]

| Reagent(s) | Conditions | Product | Yield | Reference(s) | | --- | --- | --- | --- | --- | --- | --- | --- | 4-
 Chlorophenyldiazonium chloride | Glacial Acetic Acid, Reflux 4-5h | 4-((4-
 Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | 71% | [13][14] |

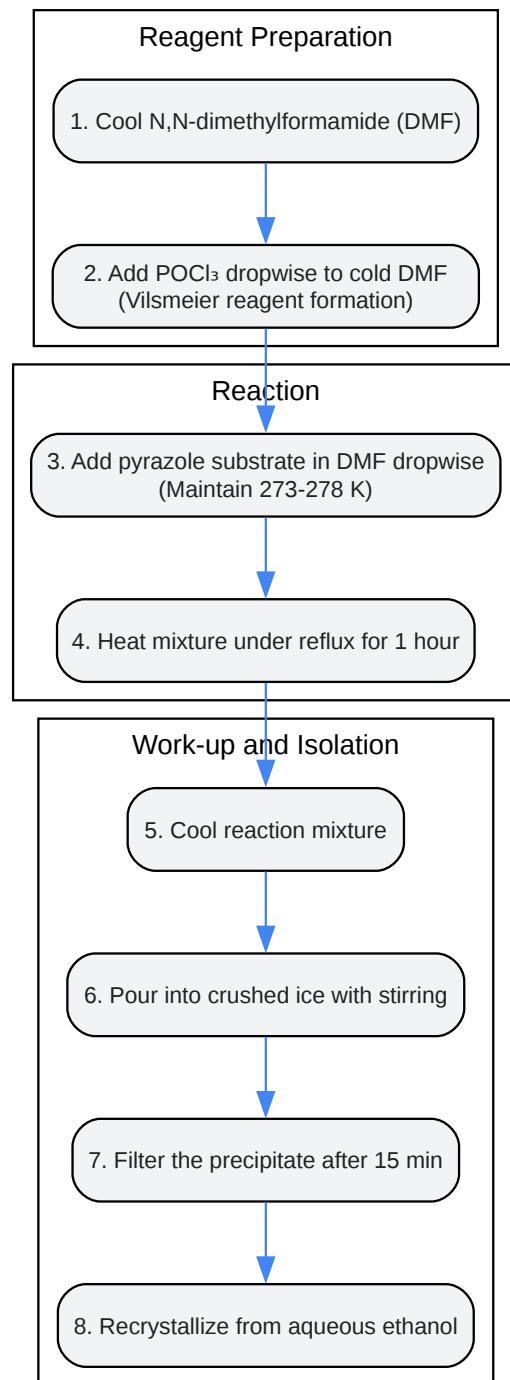
Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

[11]

Workflow for Vilsmeier-Haack Formylation

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Caption: Experimental workflow for the synthesis of a 4-formyl pyrazole.

Procedure:

- To a cold (0–5 °C) solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.
- Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).
- Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 273–278 K (0–5 °C).
- After the addition is complete, heat the resulting mixture under reflux for 1 hour.
- Cool the reaction mixture to room temperature and pour it into crushed ice with continuous stirring.
- Allow the mixture to stand for 15 minutes, during which a precipitate will form.
- Collect the precipitate by filtration.
- Purify the crude product by recrystallization from aqueous ethanol to yield the final product as needles.

Protocol 2: Azo Coupling

This protocol details the synthesis of 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.[13][14]

Procedure:

- Prepare the diazonium salt solution (typically from 4-chloroaniline, NaNO₂, and HCl at 0–5 °C).
- In a separate flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (0.01 mole) in a suitable solvent like glacial acetic acid (15 mL).
- Slowly add the cold diazonium salt solution to the pyrazole solution with constant stirring, maintaining a low temperature.

- Alternative documented one-pot synthesis from a precursor: A mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenyl hydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[13][14]
- Concentrate the resulting mixture and allow it to cool.
- Collect the resulting solid by filtration, wash it with water, and dry.
- Recrystallize the crude product from ethanol to afford the purified azo compound.

Protocol 3: Bromination

This protocol is based on a general procedure for the halogenation of N-phenyl pyrazoles.[4]

Procedure:

- Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in ethanol.
- Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium thiosulfate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the product by column chromatography or recrystallization if necessary.

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazole undergoes electrophilic substitution with high regioselectivity at the C-4 position. This predictable reactivity allows for the synthesis of a wide

array of functionalized pyrazoles through reactions such as halogenation, nitration, sulfonation, Friedel-Crafts reactions, and azo coupling. The resulting 4-substituted pyrazoles are valuable intermediates in medicinal chemistry and materials science, offering a robust platform for further molecular diversification. The protocols and data presented herein serve as a comprehensive guide for the practical application of these important transformations.

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